Methyl 3-(5-Iodo-3-indolyl)propanoate
Description
Methyl 3-(5-Iodo-3-indolyl)propanoate is an indole-derived compound featuring a propanoate ester moiety at the 3-position and an iodine substituent at the 5-position of the indole ring. Indole derivatives are widely studied due to their roles in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules. The iodine substituent introduces unique electronic and steric properties, distinguishing it from analogs with methoxy, methyl, or other functional groups.
Properties
Molecular Formula |
C12H12INO2 |
|---|---|
Molecular Weight |
329.13 g/mol |
IUPAC Name |
methyl 3-(5-iodo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H12INO2/c1-16-12(15)5-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |
InChI Key |
URHWTHTYZBSTPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CNC2=C1C=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of Indole Derivatives
One of the classical approaches to prepare 5-iodo-substituted indole esters is by direct electrophilic iodination of 3-(indolyl)propanoate derivatives. The indole nucleus is selectively iodinated at the 5-position due to its electron-rich aromatic system.
- Reagents and Conditions: Iodine sources such as iodine (I2), N-iodosuccinimide (NIS), or iodine monochloride (ICl) are commonly used. The reaction is typically conducted in polar aprotic solvents like acetone or acetonitrile at room temperature or slightly elevated temperatures.
- Example Procedure: A solution of 3-(indolyl)propanoate methyl ester is treated with NIS and silver nitrate (AgNO3) in acetone at room temperature under air atmosphere. The reaction proceeds for several hours until complete consumption of the starting material is confirmed by thin-layer chromatography (TLC) or gas chromatography (GC). The product is then purified by extraction and flash column chromatography to yield the 5-iodo derivative.
Esterification of 3-(5-Iodo-3-indolyl)propanoic Acid
Following iodination, the carboxylic acid functional group on the propanoate chain is esterified to form the methyl ester.
- Common Methods: Esterification is typically performed by reacting the acid with methanol in the presence of acid catalysts such as sulfuric acid or by using methylating agents like diazomethane or methyl iodide under basic conditions.
- Alternative Routes: In some cases, the esterification step precedes iodination, where the methyl ester of 3-(3-indolyl)propanoate is iodinated directly.
Palladium-Catalyzed Coupling Reactions
Recent advances have introduced palladium-catalyzed methodologies to synthesize iodinated indole esters with high selectivity and yield.
- Alcoholysis of 3-Iodopropynamides: A notable protocol involves the palladium(II) acetate/DABCO-catalyzed alcoholysis of 3-iodopropynamides under aerobic conditions to form carbamoylacetates, which can be further transformed into iodinated indole esters.
- Reaction Conditions: Typically, the reaction is carried out in acetonitrile at room temperature for 12 hours under air. The catalyst loading is minimal (about 2 mol%), and the reaction proceeds with good yields.
- Advantages: This method offers a facile, efficient, and general route to introduce iodine substituents on the propanoate side chain or indole ring, complementing traditional iodination methods.
Comparative Data Table of Preparation Methods
Research Discoveries and Notes
- The selective iodination at the 5-position of the indole ring is favored due to electronic effects and steric accessibility. The use of N-iodosuccinimide (NIS) in the presence of silver nitrate enhances regioselectivity and yield.
- Palladium-catalyzed alcoholysis of 3-iodopropynamides represents a novel and efficient synthetic strategy, allowing for the introduction of carbamoyl and ester groups with high functional group tolerance.
- Halogen exchange reactions can be employed to substitute other halogens (chlorine, bromine) with iodine on the propanoate chain or indole ring using sodium iodide in polar solvents under controlled conditions.
- Reaction conditions such as temperature, solvent choice, and reaction time critically influence the yield and purity of the final product. For example, esterification is preferably conducted below 200 °C, often around 80–115 °C, under pressure to improve conversion.
- Purification is generally achieved through acid-base extraction followed by flash chromatography to isolate the pure methyl 3-(5-iodo-3-indolyl)propanoate.
Chemical Reactions Analysis
Types of Reactions
MFCD31977954 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reduction reactions are essential in modifying the chemical structure and properties of the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Substitution reactions are common in organic synthesis and are used to introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD31977954 include oxidizing agents like water radical cations, reducing agents, and various catalysts such as boron trifluoride . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from the reactions of MFCD31977954 depend on the specific reaction conditions and reagents used. For example, the oxidation of aromatic amines can produce quaternary ammonium cations, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
MFCD31977954 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with high precision.
Biology: The compound is used in biochemical studies to understand the mechanisms of enzyme reactions and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
| Compound Name | CAS Number | Substituent (Position) | Functional Group | Molecular Weight (g/mol)* | Key Properties/Applications |
|---|---|---|---|---|---|
| This compound | N/A | I (5), ester (3) | Propanoate ester | ~289 (estimated) | Potential cross-coupling substrate |
| 5-Methoxy-2-methyl-3-indoleacetic acid | 2882-15-7 | OMe (5), Me (2) | Acetic acid | 233.25 | Anti-inflammatory activity |
| 2-(5-Methoxy-1H-indol-3-yl)acetic acid | 3471-31-6 | OMe (5) | Acetic acid | 219.23 | Intermediate in alkaloid synthesis |
| Methyl 5-methoxy-1H-indole-3-carboxylate | 172595-68-5 | OMe (5) | Carboxylate ester | 219.21 | Fluorescent probes |
| 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | 39547-16-5 | OMe (5) | Propanoic acid | 233.25 | Neurotransmitter analog studies |
| Methyl 3-(7-Methyl-3-indolyl)propanoate | 1255527-69-5 | Me (7) | Propanoate ester | 217.26 | Research reagent (no safety data) |
*Molecular weights calculated from atomic composition where exact data are unavailable.
Electronic and Steric Influence
- Iodo vs. Methoxy/Methyl Groups : The iodine atom at position 5 in the target compound is electron-withdrawing and bulky compared to methoxy (electron-donating) or methyl (sterically compact) groups. This difference enhances electrophilic substitution reactivity at the 4- and 6-positions of the indole ring, making it suitable for Suzuki-Miyaura or Ullmann coupling reactions .
- Ester vs. Acid Functional Groups: Propanoate esters (e.g., this compound) are more lipophilic than carboxylic acids (e.g., 3-(5-Methoxy-1H-indol-3-yl)propanoic acid), influencing bioavailability and membrane permeability in biological systems .
Research Findings and Limitations
While direct studies on this compound are absent in the provided evidence, inferences can be drawn:
- Spectroscopic Properties : The iodine atom would cause distinct $^{1}\text{H}$-NMR deshielding (e.g., C5 proton) and increased molecular ion intensity in mass spectrometry compared to methoxy analogs.
- Thermal Stability : Heavier halogens like iodine may reduce thermal stability relative to methyl or methoxy-substituted indoles.
Q & A
Q. Table 1: Common Synthesis Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low iodination efficiency | Optimize stoichiometry of I₂ and reaction time |
| Ester hydrolysis during workup | Use mild aqueous bases (e.g., NaHCO₃) for neutralization |
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., iodination at the 5-position) and ester functionality. Key peaks include the indole NH (~10 ppm) and methyl ester (~3.6 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₂H₁₁INO₂).
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
- X-ray Crystallography (if crystalline): Resolves absolute stereochemistry for chiral analogs .
Advanced: How does the 5-iodo substitution on the indole ring influence the compound’s biological activity compared to halogen-free analogs?
Answer:
The 5-iodo group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.5 vs. ~1.8 for non-iodinated analogs), critical for cellular uptake .
- Target binding : Iodine’s size and polarizability improve interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Activity can be validated via enzyme inhibition assays (IC₅₀ comparisons) .
- Stability : Iodine reduces metabolic oxidation at the 5-position, extending half-life in vitro .
Q. Table 2: Bioactivity Comparison with Analogs
| Compound | IC₅₀ (Enzyme X) | logP |
|---|---|---|
| 5-Iodo derivative | 0.8 µM | 2.5 |
| 5-H derivative | >10 µM | 1.8 |
Advanced: How can researchers resolve contradictory data regarding the compound’s bioactivity across different cell lines?
Answer:
Contradictions may arise from:
- Cell-specific metabolism : Profile metabolite stability using LC-MS in each cell line .
- Off-target effects : Perform RNA-seq or proteomics to identify unintended pathways .
- Assay conditions : Standardize serum concentration, pH, and incubation time. Include positive/negative controls (e.g., known inhibitors) .
Advanced: What computational strategies are recommended for predicting the compound’s interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., receptors, enzymes). Validate with mutagenesis studies .
- QSAR modeling : Correlate structural features (e.g., iodine presence, ester length) with activity data from analogs .
- MD simulations : Assess binding stability over 100+ ns trajectories (AMBER or GROMACS) .
Basic: How should the compound be stored to maintain stability during long-term experiments?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials .
- Solubility : Prepare stock solutions in DMSO (dry) to prevent hydrolysis. Confirm stability via HPLC before each use .
Advanced: What challenges arise when scaling up the synthesis of this compound for industrial research?
Answer:
- Reactor design : Continuous flow systems improve heat dissipation during exothermic iodination .
- Waste management : Recover iodine via ion-exchange resins .
- Quality control : Implement inline PAT (Process Analytical Technology) tools for real-time monitoring .
Advanced: How does the position of iodination (e.g., 5- vs. 6-iodo) impact the compound’s reactivity in downstream modifications?
Answer:
- 5-Iodo : Favors Suzuki-Miyaura cross-coupling due to lower steric hindrance .
- 6-Iodo : May hinder reactivity due to proximity to the indole NH. Compare yields using Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) .
Advanced: What strategies are effective for separating stereoisomers of structurally related indole propanoates?
Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Advanced: How can researchers identify the primary molecular targets of this compound in complex biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
